7-Bromo-3-chlorobenzo[b]thiophene
Description
Properties
Molecular Formula |
C8H4BrClS |
|---|---|
Molecular Weight |
247.54 g/mol |
IUPAC Name |
7-bromo-3-chloro-1-benzothiophene |
InChI |
InChI=1S/C8H4BrClS/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4H |
InChI Key |
PWYGHGDLEKAYFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
- Substrate: 3-methyl-7-chlorobenzo[b]thiophene
- Brominating agent: N-bromosuccinimide (NBS)
- Radical initiator: Benzoyl peroxide
- Solvent: Linear alkanes (C6-C8), especially n-heptane or n-hexane
- Irradiation: 200W bulb to initiate radical formation
- Temperature: Heated to boiling under stirring
- Reaction time: 4 to 6 hours under reflux
Stepwise Procedure
- Dissolve 3-methyl-7-chlorobenzo[b]thiophene in n-heptane (mass ratio substrate:solvent ~1:7-8).
- Irradiate the mixture with a 200W bulb while stirring.
- Add benzoyl peroxide as radical initiator.
- Heat the mixture to boiling.
- Add N-bromosuccinimide in portions gradually.
- Continue stirring and refluxing for 4-6 hours after complete addition.
- Cool the reaction mixture, filter to remove solids.
- Concentrate the filtrate until precipitate forms.
- Allow to stand for 3-5 hours to complete crystallization.
- Filter and wash the solid product with petroleum ether to purify.
Solvent Effects and Optimization
A key innovation in recent research is the replacement of traditional solvents like carbon tetrachloride with linear alkanes (n-heptane or n-hexane) , which significantly improves yield and purity.
| Solvent | HPLC Purity (%) | Molar Yield (%) | Product Appearance |
|---|---|---|---|
| n-Heptane (Example 2) | 98.2 | 58 | Deep yellow crystal |
| Carbon Tetrachloride (Comparative Example 1) | 94.0 | 54 | Deep yellow crystal |
- Using n-heptane as solvent resulted in higher purity and yield compared to carbon tetrachloride.
- The reaction selectivity was better with n-heptane, minimizing dibromo and tribromo byproducts.
- The mass ratio of substrate to solvent was optimized at 1:7-8 for best results.
Reaction Mechanism Insights
- The reaction proceeds via a radical bromination mechanism.
- Benzoyl peroxide decomposes under heat and light to generate radicals.
- NBS provides bromine radicals that selectively brominate the benzylic methyl group.
- The presence of n-heptane as solvent stabilizes the reaction environment, improving selectivity and yield.
Analytical and Purity Assessment
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and confirm bromination.
- High Performance Liquid Chromatography (HPLC): Employed to quantify product purity and detect byproducts.
- Nuclear Magnetic Resonance (NMR): Confirms the structure of 3-bromomethyl-7-chlorobenzo[b]thiophene.
- The optimized method yields a product with HPLC purity above 98%, suitable for further synthetic applications.
Summary Table of Key Parameters
| Parameter | Value/Range | Notes |
|---|---|---|
| Substrate to NBS molar ratio | 1 : 1.05 | Slight excess of NBS for complete bromination |
| Substrate to benzoyl peroxide molar ratio | 1 : 0.05 | Radical initiator amount |
| Substrate to solvent mass ratio | 1 : 7-8 | Optimized for n-heptane solvent |
| Reaction temperature | Boiling point of solvent | ~98°C for n-heptane |
| Reaction time | 4-6 hours | Ensures complete conversion |
| Irradiation power | 200W bulb | Initiates radical formation |
Comparative Analysis with Other Methods
- Traditional bromination in carbon tetrachloride yields lower purity and yield.
- Use of linear alkanes as solvents is a safer, more environmentally friendly alternative.
- The method is scalable and suitable for industrial production due to improved solvent safety and product quality.
Additional Notes
- The method is patented and has been validated with multiple solvent screenings.
- The product 3-bromomethyl-7-chlorobenzo[b]thiophene serves as a versatile intermediate for further functionalization, including substitution and coupling reactions.
- The reaction conditions are mild and avoid harsh reagents or extreme temperatures.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-chlorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as phenylboronic acid in the presence of a palladium catalyst.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids.
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted benzothiophenes depending on the reagents used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
7-Bromo-3-chlorobenzo[b]thiophene serves as a crucial building block in organic synthesis. Its bromine and chlorine substituents enable diverse chemical transformations, facilitating the synthesis of more complex molecular architectures. For instance, it can be utilized in substitution reactions to yield various derivatives that may possess enhanced biological activities or novel properties.
Synthetic Methods
Recent advancements have focused on improving synthetic methods for this compound. A notable approach involves the use of linear alkanes (C6-C8) as solvents in bromination reactions, which enhances yield and purity compared to traditional solvents like carbon tetrachloride . This method not only addresses environmental concerns but also optimizes industrial production processes.
Biological Applications
Antimicrobial Properties
Research has highlighted the potential of this compound and its derivatives as antimicrobial agents. A study investigating thiazolyl-benzothiophenamides found that compounds incorporating a 7-bromo substituent exhibited significant activity against Trypanosoma brucei, the causative agent of sleeping sickness. The structure-activity relationship (SAR) established that the presence of the bromo group is essential for maintaining bioactivity .
Anticancer Activity
The compound's structural characteristics make it a candidate for anticancer drug development. Studies have shown that benzo[b]thiophenes, including this compound derivatives, exhibit potent anticancer activities by interacting with specific molecular targets involved in cell proliferation and survival pathways .
Medicinal Chemistry
Lead Compound in Drug Development
Due to its unique pharmacophore, this compound is being explored as a lead compound for new drug candidates. Its derivatives have been synthesized and evaluated for various pharmacological activities, including anti-inflammatory, antioxidant, and anticonvulsant effects . The compound's ability to modulate biological pathways positions it as a promising candidate in the search for novel therapeutics.
Data Summary
Case Studies
- Antimicrobial Activity Study : A high-throughput screening identified thiazolyl-benzothiophenamides with 7-bromo substituents as effective against Trypanosoma brucei. The SAR analysis revealed that modifications to the benzothiophene fragment could enhance selectivity and bioactivity .
- Synthesis Optimization : A novel method utilizing n-heptane as a solvent significantly improved the yield of 3-bromomethyl-7-chlorobenzo[b]thiophene compared to traditional methods using carbon tetrachloride. This method is more environmentally friendly and suitable for industrial applications .
Mechanism of Action
The mechanism of action of 7-Bromo-3-chlorobenzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cross-Coupling Reactions
- 7-Bromo-3-chlorobenzo[b]thiophene : The bromine at C7 is more reactive in Suzuki-Miyaura couplings than chlorine at C3, enabling selective functionalization. This dual halogenation allows sequential modifications .
- 3,7-Dibromobenzo[b]thiophene : Both bromines participate in coupling reactions, facilitating the synthesis of bis-heterocyclic compounds for materials science .
Physicochemical Properties
- Solubility : Bromine and chlorine substituents reduce polarity, decreasing aqueous solubility compared to hydroxyl- or carboxyl-containing analogs.
- Thermal Stability : Halogenated derivatives generally exhibit high thermal stability, as evidenced by thermogravimetric analysis (TGA) data in related compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-bromo-3-chlorobenzo[b]thiophene, and how are intermediates characterized?
- Methodological Answer : A common approach involves halogenation of benzo[b]thiophene precursors. For example, bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by chlorination at the 3-position via electrophilic substitution. Key intermediates should be purified using techniques like flash chromatography or preparative HPLC (as in ). Characterization typically employs / NMR to confirm substitution patterns and IR spectroscopy to identify functional groups (e.g., C=O or C-Br stretches). Melting points (mp) and mass spectrometry (MS) further validate purity .
Q. How can researchers optimize literature searches for analogs of this compound?
- Methodological Answer : Use systematic keyword combinations in databases like SciFinder or Reaxys. Include terms such as "benzo[b]thiophene derivatives," "halogenation," and "cross-coupling reactions." Structure-based searches with ChemDraw files improve specificity. Filter results by reaction type (e.g., Buchwald-Hartwig coupling) and exclude non-academic sources (e.g., supplier catalogs) .
Q. What safety precautions are critical when handling halogenated benzo[b]thiophenes?
- Methodological Answer : Store compounds below 4°C in airtight containers to prevent degradation. Use fume hoods for synthesis steps involving volatile reagents (e.g., bromine). Personal protective equipment (PPE) like nitrile gloves and lab coats is mandatory. Waste disposal must comply with regulations for halogenated organic compounds .
Advanced Research Questions
Q. How can electrochemical reduction methods be applied to modify halogenated benzo[b]thiophenes?
- Methodological Answer : Electrochemical reduction in dimethylformamide (DMF) with tetramethylammonium perchlorate as a supporting electrolyte can selectively remove halogens. For example, cyclic voltammetry (CV) profiles of 2-bromo- or 3-chlorothiophenes reveal reduction potentials, guiding controlled dehalogenation. This is useful for synthesizing dehalogenated intermediates for further functionalization .
Q. What strategies resolve contradictions in NMR data for halogenated benzo[b]thiophene derivatives?
- Methodological Answer : Discrepancies between expected and observed NMR shifts may arise from solvent effects, residual impurities, or unexpected tautomerism. Use deuterated solvents (e.g., CDCl) for consistency. Compare experimental data with computational predictions (DFT-based chemical shift calculations) to validate assignments. Cross-check with 2D NMR (e.g., HSQC, HMBC) for ambiguous signals .
Q. How can palladium-catalyzed cross-coupling reactions expand the functionalization of this compound?
- Methodological Answer : Employ Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce aryl/heteroaryl groups at the bromine site. For example, using Pd(OAc)/BINAP as a catalyst system with 7-bromo derivatives and substituted anilines yields 7-arylaminobenzo[b]thiophenes. Optimize reaction conditions (temperature, solvent) to minimize dehalogenation side reactions .
Q. What computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps to assess reactivity. Molecular docking studies with target proteins (e.g., bacterial enzymes) evaluate binding affinities. ADMET prediction tools assess drug-likeness, prioritizing derivatives with low toxicity and high membrane permeability .
Q. How do substituent positions influence the antibacterial activity of benzo[b]thiophene derivatives?
- Methodological Answer : Systematic SAR studies show that electron-withdrawing groups (e.g., -Br, -Cl) at positions 3 and 7 enhance activity against Gram-positive bacteria. Compare MIC values of analogs synthesized via regioselective functionalization. Mechanistic studies (e.g., membrane disruption assays) validate hypotheses .
Methodological Notes
- Synthesis Optimization : When scaling reactions, monitor exothermic halogenation steps using in-line FTIR or reaction calorimetry to ensure safety .
- Data Validation : Cross-reference melting points and spectral data with published analogs (e.g., 2-amino-3-acyl-tetrahydrobenzothiophenes) to confirm structural integrity .
- Environmental Impact : Assess halogenated byproducts using GC-MS and comply with EPA guidelines for persistent organic pollutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
